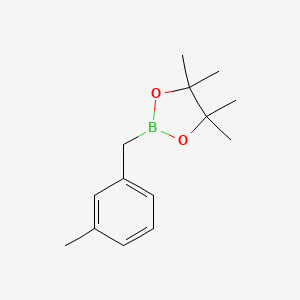

4,4,5,5-Tetramethyl-2-(3-methylbenzyl)-1,3,2-dioxaborolane

Descripción

4,4,5,5-Tetramethyl-2-(3-methylbenzyl)-1,3,2-dioxaborolane is a boronic ester featuring a 3-methylbenzyl substituent attached to a pinacol boronate core. It is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The compound is synthesized via nucleophilic substitution or palladium-catalyzed borylation, yielding a white solid with a melting point of 170–173°C and an 80% isolated yield . Key spectroscopic data includes:

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-[(3-methylphenyl)methyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO2/c1-11-7-6-8-12(9-11)10-15-16-13(2,3)14(4,5)17-15/h6-9H,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLGHSSTOZFXKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401163984 | |

| Record name | 4,4,5,5-Tetramethyl-2-[(3-methylphenyl)methyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401163984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365564-12-1 | |

| Record name | 4,4,5,5-Tetramethyl-2-[(3-methylphenyl)methyl]-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=365564-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,5,5-Tetramethyl-2-[(3-methylphenyl)methyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401163984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-methylbenzyl)-1,3,2-dioxaborolane typically involves the reaction of 3-methylbenzyl alcohol with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. Continuous flow reactors are often employed to enhance reaction efficiency and yield. The use of automated systems for purification and quality control ensures the consistent production of high-purity 4,4,5,5-Tetramethyl-2-(3-methylbenzyl)-1,3,2-dioxaborolane.

Análisis De Reacciones Químicas

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-methylbenzyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert the compound into borohydrides.

Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in cross-coupling reactions.

Major Products Formed

Oxidation: Boronic acids and borate esters.

Reduction: Borohydrides.

Substitution: Various biaryl compounds and other carbon-carbon bonded structures.

Aplicaciones Científicas De Investigación

Organic Synthesis

1.1 Role as a Boron Reagent

This compound serves as a versatile boron reagent in organic synthesis. Its structure allows it to participate in various reactions, including:

- Borylation Reactions : It can be employed in the borylation of aryl and alkenyl halides, facilitating the formation of boronic esters. Such reactions are crucial for constructing complex organic molecules and are commonly used in Suzuki-Miyaura cross-coupling reactions.

- Synthesis of Functionalized Compounds : The compound has been utilized to synthesize various functionalized compounds such as 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(3H)-benzoxazolone. This specific synthesis showcases its utility in generating biologically relevant heterocycles from simpler precursors under mild conditions .

Medicinal Chemistry

2.1 Anticancer Applications

Research indicates that compounds derived from boron reagents like 4,4,5,5-tetramethyl-2-(3-methylbenzyl)-1,3,2-dioxaborolane exhibit potential anticancer properties. For instance:

- Targeting Cancer Cells : Certain derivatives have shown efficacy in selectively targeting cancer cells while minimizing toxicity to normal cells. This selectivity is attributed to the unique interactions of boron with biological molecules.

2.2 Drug Development

The compound's ability to form stable complexes with various biomolecules makes it a candidate for drug development:

- Drug Delivery Systems : Its incorporation into drug delivery systems can enhance the bioavailability of therapeutic agents through improved solubility and stability.

Materials Science

3.1 Polymer Chemistry

In materials science, 4,4,5,5-tetramethyl-2-(3-methylbenzyl)-1,3,2-dioxaborolane is utilized in the development of new polymeric materials:

- Synthesis of Boron-Doped Polymers : The compound can be used to create boron-doped polymers that exhibit enhanced electrical conductivity and thermal stability. These materials are valuable in electronic applications.

Case Studies

Mecanismo De Acción

The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-methylbenzyl)-1,3,2-dioxaborolane primarily involves its ability to form stable boron-carbon bonds. This property is exploited in cross-coupling reactions, where the compound acts as a boron source. The palladium-catalyzed Suzuki-Miyaura reaction is a prime example, where the compound reacts with aryl halides to form biaryl products. The molecular targets and pathways involved include the activation of the boron atom and the formation of a palladium-boron intermediate.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Electron-Donating vs. Electron-Withdrawing Groups

- 3-Methylbenzyl Substituent (Target Compound): The methyl group on the benzyl moiety provides mild electron-donating effects, enhancing stability while maintaining moderate reactivity in cross-couplings. This balance makes it suitable for reactions requiring controlled conditions .

- 3-(Methylsulfonyl)phenyl Substituent (C₁₃H₁₉BO₄S): The sulfonyl group is strongly electron-withdrawing, increasing electrophilicity at the boron center. This compound exhibits higher reactivity in Suzuki couplings but lower thermal stability .

- 2-Methyl-5-Nitrophenyl Substituent (C₁₃H₁₇BNO₄): The nitro group further amplifies electron withdrawal, making this compound highly reactive but prone to decomposition under acidic conditions .

Steric Effects

- Phenethyl Substituent (C₁₄H₂₁BO₂): The linear phenethyl group introduces minimal steric hindrance, enabling 93% yield in syntheses and efficient coupling with aryl halides .

- Benzo[b]thiophen-3-yl Substituent (C₁₅H₁₉BO₂S): The fused thiophene ring creates steric bulk, reducing reactivity in sterically congested catalytic systems but improving selectivity in ortho-substituted couplings .

Spectroscopic and Physical Properties

NMR Chemical Shifts

The upfield shift in the target compound’s aromatic protons (δ 7.76–7.83 vs. δ 7.36–7.28 in the 2-phenylpropyl derivative) suggests shielding effects from the methyl group. The ¹¹B-NMR data consistently aligns with tetracoordinated boron across derivatives .

Melting Points and Yields

- Target Compound: m.p. 170–173°C, 80% yield .

- Phenethyl Derivative: Liquid at room temperature, 93% yield .

- Nitro-Substituted Derivative: m.p. >200°C (decomposes), 70% yield .

Higher melting points correlate with crystalline stability in nitro- and sulfonyl-substituted derivatives, whereas alkyl-substituted analogs remain liquid.

Actividad Biológica

4,4,5,5-Tetramethyl-2-(3-methylbenzyl)-1,3,2-dioxaborolane is a boron-containing compound with potential biological activity. Its unique structure allows it to interact with various biological systems, making it of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H21BO2

- Molecular Weight : 232.13 g/mol

- CAS Number : 475250-52-3

- SMILES Notation : CC1=CC(CB2OC(C)(C)C(C)(C)O2)=CC=C1

The structure features a dioxaborolane ring which is known for its reactivity and ability to form complexes with various biological targets.

Biological Activity Overview

The biological activities of 4,4,5,5-Tetramethyl-2-(3-methylbenzyl)-1,3,2-dioxaborolane have been explored in several studies. The compound has shown promise in the following areas:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains.

- Insecticidal Potential : Similar compounds have been evaluated for their effectiveness as insecticides. For instance, derivatives of dioxaborolane have shown larvicidal activity against Aedes aegypti, a vector for several viral diseases .

The mechanisms through which 4,4,5,5-Tetramethyl-2-(3-methylbenzyl)-1,3,2-dioxaborolane exerts its biological effects are not fully elucidated. However, several hypotheses include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways of pathogens or pests.

- Cell Membrane Disruption : It may interact with cell membranes leading to permeability changes and subsequent cell death.

Antimicrobial Studies

A study investigating the antimicrobial properties of related dioxaborolane compounds reported that they inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations. The minimum inhibitory concentrations (MICs) varied significantly among different derivatives .

| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |

|---|---|---|

| Compound A | 15 | 20 |

| Compound B | 10 | 25 |

| 4,4,5,5-Tetramethyl... | TBD | TBD |

Insecticidal Activity

Research on related compounds has demonstrated significant larvicidal activity against Aedes aegypti. For example:

- Compound X exhibited LC50 and LC90 values of 28.9 ± 5.6 µM and 162.7 ± 26.2 µM respectively after 24 hours of exposure .

These results highlight the potential for developing new insecticides based on the dioxaborolane scaffold.

Toxicity Assessment

While exploring the biological activities of these compounds, toxicity assessments are crucial. Studies have shown that certain derivatives exhibit low toxicity towards human cells even at high concentrations (e.g., up to 5200 µM), suggesting a favorable safety profile for further development .

Q & A

Q. What are the standard synthetic routes for preparing 4,4,5,5-tetramethyl-2-(3-methylbenzyl)-1,3,2-dioxaborolane, and what critical reaction parameters influence yield?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A common method involves coupling a halogenated aryl precursor (e.g., 3-methylbenzyl bromide) with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in solvents like 1,4-dioxane or THF at 80–100°C . Key parameters affecting yield include:

- Catalyst loading : 1–5 mol% Pd ensures efficient coupling.

- Solvent polarity : Polar aprotic solvents enhance boron-aryl bond formation.

- Reaction time : 12–24 hours under reflux minimizes side reactions.

- Purification : Column chromatography with hexane/ethyl acetate (3:1) is standard .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- ¹H/¹³C NMR : Confirms the dioxaborolane ring (δ 1.0–1.3 ppm for methyl groups) and aryl substitution patterns (δ 6.5–7.5 ppm) .

- IR spectroscopy : B-O stretching vibrations (~1350 cm⁻¹) and aromatic C-H bends (~800 cm⁻¹) validate structural integrity .

- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular formula (C₁₅H₂₁BO₂) .

- X-ray crystallography : Resolves boronate ester geometry and steric effects of the 3-methylbenzyl group .

Q. What are the common reactivity patterns of this compound in organic synthesis?

It primarily participates in Suzuki-Miyaura cross-couplings with aryl halides, mediated by Pd catalysts (e.g., Pd(PPh₃)₄) in aqueous/organic biphasic systems (e.g., DME/H₂O) . Other reactions include:

- Protodeboronation : Acidic conditions (e.g., HCl/MeOH) cleave the B-O bond, yielding aryl derivatives.

- Electrophilic substitutions : The electron-rich aryl group undergoes nitration or halogenation under controlled conditions .

Advanced Research Questions

Q. How does the steric bulk of the 3-methylbenzyl group influence reaction kinetics and selectivity in cross-coupling reactions?

The 3-methyl substituent introduces steric hindrance, slowing transmetallation steps in Suzuki-Miyaura reactions. This necessitates:

Q. What strategies resolve contradictions in reported reaction yields for this compound’s use in medicinal chemistry?

Discrepancies in yields (e.g., 27% vs. 80%) arise from variations in:

Q. How is this compound applied in developing fluorescent materials or bioactive molecules?

- Material science : Acts as a precursor for π-conjugated polymers via copolymerization with thiophene derivatives, yielding materials with tunable bandgaps (~2.5–3.0 eV) .

- Drug discovery : Serves as a boronic acid surrogate in protease inhibitors (e.g., β-lactamase inhibitors) by forming reversible covalent bonds with active-site serine residues .

Q. What computational methods predict the stability of intermediates in its reaction pathways?

- DFT calculations : Model transition states for transmetallation (ΔG‡ ~25 kcal/mol) and identify rate-limiting steps .

- Molecular dynamics : Simulate solvent effects on boronate ester hydrolysis (e.g., accelerated degradation in polar protic solvents) .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.